molecular formula C13H14N4O4 B11704976 N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B11704976
M. Wt: 290.27 g/mol
InChI Key: SYGHDGQXOCINAK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide compound characterized by a nitro group at position 4, a methyl group at position 1, and an ethoxyphenylamide substituent at position 5 of the pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O4/c1-3-21-10-6-4-9(5-7-10)15-13(18)12-11(17(19)20)8-14-16(12)2/h4-8H,3H2,1-2H3,(H,15,18)

InChI Key

SYGHDGQXOCINAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reduction Reactions

  • Nitro group reduction : The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using hydrogen gas with catalysts (e.g., palladium on carbon) or sodium borohydride.

  • Methyl group oxidation : The methyl substituent may undergo oxidation to form a carbonyl group under strong oxidizing agents like KMnO₄.

Reaction Type Reagents/Conditions Outcome
Nitro reductionH₂/Pd-C or NaBH₄Amino group formation
Methyl oxidationKMnO₄, acidic conditionsCarbonyl formation

Substitution Reactions

  • Fluorobenzyl group substitution : Nucleophilic substitution at the ethoxyphenyl moiety can occur with strong bases (e.g., NaOMe, KO⁻tBu).

  • Carboxamide modification : The carboxamide group may undergo hydrolysis or amidation depending on reaction conditions.

Reaction Type Reagents Target Group
Nucleophilic substitutionNaOMe/KO⁻tBuEthoxyphenyl group
HydrolysisAcidic/Basic conditionsCarboxamide group

Oxidation Reactions

  • Ethoxyphenyl oxidation : The ethoxy group (-OEt) may undergo oxidation to form a ketone or quinone structure under strong oxidizing agents.

  • Scaffold oxidation : Pyrazole rings are generally stable, but oxidation of substituents (e.g., propyl chains) can occur under harsh conditions.

Mechanistic Insights

  • Electrophilic substitution : The nitro group at position 4 enhances the pyrazole ring’s electron-deficient nature, facilitating electrophilic substitution .

  • Steric effects : The bulky ethoxyphenyl group may influence reaction rates and regioselectivity in substitution reactions.

Research Findings

  • Biological implications : Pyrazole derivatives with nitro and carboxamide groups show anti-inflammatory and anticancer potential, influenced by their reactivity profiles .

  • Structural modifications : Reduction of the nitro group to amino may alter biological activity, as seen in related pyrazole derivatives with enhanced enzyme inhibition .

Comparison of Reaction Types

Reaction Type Key Features Applications
ReductionSelective nitro group modificationDrug development (e.g., amino derivatives)
SubstitutionFunctional group diversitySynthesis of analogs
OxidationFunctionalization of substituentsBioactivity optimization

Characterization Data

  • NMR analysis : The compound’s structure can be confirmed via ¹H and ¹³C NMR spectroscopy, with characteristic signals for the ethoxyphenyl group and nitro substituent .

  • Solubility : Aqueous solubility (~31.6 μg/mL at pH 7.4) influences reaction conditions in medicinal chemistry applications.

This compound’s reactivity highlights its versatility in medicinal chemistry, particularly in designing bioactive molecules with tailored properties. Further research could explore its participation in cross-coupling reactions or biocatalytic transformations.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has shown potential as a lead compound in drug discovery due to its ability to interact with specific biological targets.

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting growth .
  • Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, possibly through the inhibition of cyclooxygenase enzymes (COX) which play a critical role in inflammatory processes .

Biological Research

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding.

  • Enzyme Inhibition Studies : The compound's structure allows it to bind effectively to enzymes, potentially inhibiting their activity. This makes it useful in elucidating enzyme mechanisms and developing enzyme inhibitors .

Imaging Studies

Due to its unique structure, this compound can be utilized in imaging studies such as positron emission tomography (PET). Its ability to label specific biological targets enhances its utility in tracking biological processes in vivo .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryPotential inhibition of COX enzymes
Enzyme InteractionModulates activity of specific enzymes
ImagingUseful as a probe for PET imaging

Notable Research Findings

Research has indicated that derivatives of this compound exhibit varying degrees of biological activity. For example, studies have shown that modifications to the ethoxy group can enhance anticancer efficacy while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations:

Nitro Group Impact : The presence of a nitro group (e.g., in 1-ethyl-N-{4-nitro-2-methoxyphenyl}-5-methyl-1H-pyrazole-4-carboxamide) correlates with antimicrobial potency, likely due to electron-withdrawing effects enhancing target binding .

Heteroaryl Substitutions: Compounds with pyridinyl or thienopyrazole cores (e.g., evidence 5 and 13) show improved pharmacokinetic profiles, attributed to increased lipophilicity and metabolic stability .

Ethoxyphenylamide vs. Phenoxyphenylamide: Ethoxy groups (as in the target compound) may enhance solubility compared to phenoxy analogs, but phenoxy substitutions (e.g., 5-ethyl-N-(4-phenoxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide) often improve insecticidal activity .

Insecticidal Activity:

  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide (evidence 12) targets ryanodine receptors (RyR), critical for insect muscle contraction. Its EC₅₀ against Spodoptera frugiperda is <0.1 ppm, outperforming older insecticides .

Antimicrobial Activity:

  • N-(4-ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl) thiazol-2-amine (evidence 11) shows MIC values of 0.0077–0.0079 μM against Haemophilus influenzae and Staphylococcus aureus, surpassing ofloxacin (27.64 μM) .

Anti-inflammatory Activity:

  • Compound 3 in evidence 11 inhibits NF-κB with IC₅₀ = 0.0071–0.0073 μM, suggesting pyrazole carboxamides with ethoxyphenyl groups are potent anti-inflammatory leads .

Physicochemical Properties

Property Target Compound (Estimated) 3-Bromo Analog 1-ethyl-N-{4-nitro...
LogP ~2.5 (moderate lipophilicity) 3.8 1.9
Water Solubility Low (0.1–1 mg/mL) <0.01 mg/mL Moderate (10–50 mg/mL)
Melting Point 150–170°C (hypothesized) 185–187°C 120–125°C

Biological Activity

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 258.26 g/mol
  • Functional Groups : Ethoxy group, nitro group, carboxamide group

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its potential to inhibit tumor growth in various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Breast CancerMDA-MB-2315.6Inhibition of cell proliferation
Liver CancerHepG24.8Induction of apoptosis
Colorectal CancerHCT1166.2Inhibition of topoisomerase

These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and inhibition of critical enzymes involved in cancer progression .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammation markers:

Model Dosage (mg/kg) Inflammation Reduction (%)
Carrageenan-induced edema1045
Complete Freund's Adjuvant2060

These results suggest that this compound may inhibit pro-inflammatory cytokines and mediators .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8.0
Escherichia coli12.0
Pseudomonas aeruginosa15.0

The presence of the nitro group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against these pathogens .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
  • DNA Interaction : Nitro groups can participate in redox reactions, potentially leading to DNA damage in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a study published in ACS Omega, this compound was administered to MDA-MB-231 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with an IC50 value of 5.6 µM after 48 hours of treatment. The study concluded that the compound could serve as a promising candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects in Rodent Models

A study conducted on rat models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. The reduction was attributed to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be effective in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis of pyrazole carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, nitration, and amidation. For example, analogous compounds are synthesized via cyclocondensation of substituted acetoacetate derivatives with hydrazines, followed by nitration at the pyrazole ring . Key factors include temperature control during nitration (to avoid byproducts) and the use of coupling agents like DCC/DMAP for amidation . Yields can be optimized by adjusting stoichiometry and solvent polarity (e.g., DMF for solubility) .

Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms bond lengths, angles, and molecular packing. For example, related pyrazole carboxamides exhibit planar pyrazole rings with dihedral angles of ~10° between the pyrazole and aryl substituents .
  • Spectroscopy :
  • NMR : 1H^1H NMR shows characteristic peaks for the ethoxyphenyl group (δ 1.3–1.4 ppm for CH3_3, δ 4.0–4.1 ppm for OCH2_2), nitro group (deshielded C-4 proton at δ 8.5–9.0 ppm), and amide NH (δ 10–11 ppm) .
  • IR : Strong absorption bands for NO2_2 (~1520 cm1^{-1}) and amide C=O (~1680 cm1^{-1}) .

Q. What strategies address the poor aqueous solubility of nitro-substituted pyrazole carboxamides?

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, amine) on the ethoxyphenyl moiety or replacing the nitro group with polar substituents .
  • Co-crystallization : Co-formers like succinic acid improve solubility via hydrogen-bonding interactions .
  • Nanoformulation : Liposomal encapsulation or polymeric nanoparticles enhance bioavailability .

Advanced Research Questions

Q. How does the nitro group at position 4 of the pyrazole ring influence bioactivity and electronic properties?

The nitro group acts as a strong electron-withdrawing group, reducing electron density at the pyrazole ring and enhancing electrophilicity. This facilitates interactions with biological targets (e.g., enzyme active sites). DFT calculations show a LUMO localized on the nitro group, suggesting reactivity in nucleophilic environments . In insecticidal studies, nitro derivatives exhibit higher binding affinity to ryanodine receptors (RyR) compared to non-nitro analogs .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

Discrepancies in IC50_{50} values for enzyme inhibition (e.g., cytochrome P450 vs. RyR) may arise from assay conditions (pH, co-solvents) or target isoform specificity. To resolve:

  • Perform dose-response curves under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Conduct molecular docking (e.g., AutoDock Vina) to compare binding modes across isoforms .

Q. How can molecular docking guide the design of analogs targeting specific receptors?

  • Target preparation : Use crystal structures (e.g., RyR, PDB: 5TBP) for docking.
  • Ligand optimization : Modify the ethoxyphenyl or nitro groups to enhance hydrogen bonding (e.g., replacing ethoxy with methoxy for stronger π-π stacking) .
  • Validation : Compare docking scores (e.g., ΔG) with experimental IC50_{50} values to refine predictive models .

Q. What metabolic pathways degrade this compound in vitro, and how do structural modifications improve stability?

  • Phase I metabolism : Cytochrome P450-mediated oxidation of the ethoxy group to hydroxylated metabolites.
  • Phase II metabolism : Glucuronidation of the amide group.
  • Stability enhancement : Fluorination of the ethoxyphenyl ring (reduces oxidation) or replacing the amide with a urea moiety .

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